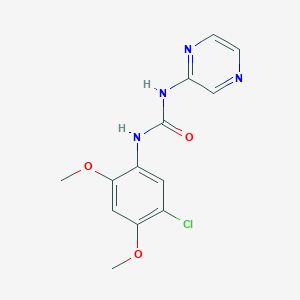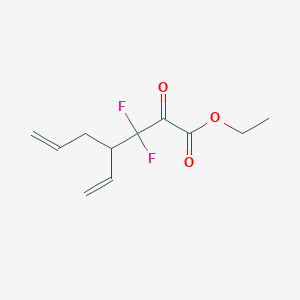
Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate is a chemical compound with the molecular formula C9H12F2O3 It is characterized by the presence of both ethenyl and difluoro groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with difluoroethylene under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include difluorinated carboxylic acids, reduced alkanes, and substituted derivatives with various functional groups.
科学的研究の応用
Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoro groups enhance the compound’s ability to form stable intermediates, facilitating various chemical transformations. The ethenyl group can participate in addition reactions, further diversifying the compound’s reactivity.
類似化合物との比較
Similar Compounds
Ethyl 3,3-difluoro-2-oxohept-6-enoate: Similar structure but lacks the ethenyl group.
Ethyl 4,4-difluoro-3-oxobutanoate: Contains difluoro and oxo groups but differs in the carbon chain length and position of functional groups.
Ethyl 2-oxohept-6-enoate: Similar backbone but without the difluoro groups.
特性
CAS番号 |
183580-64-5 |
|---|---|
分子式 |
C11H14F2O3 |
分子量 |
232.22 g/mol |
IUPAC名 |
ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate |
InChI |
InChI=1S/C11H14F2O3/c1-4-7-8(5-2)11(12,13)9(14)10(15)16-6-3/h4-5,8H,1-2,6-7H2,3H3 |
InChIキー |
YIGQVBGFMQNUBF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)C(C(CC=C)C=C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


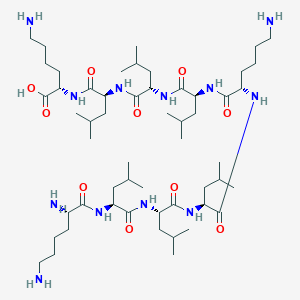
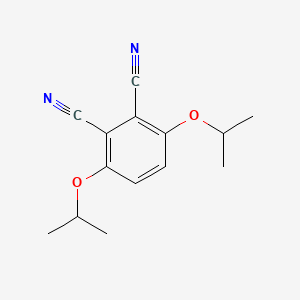
![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)

![6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B12562778.png)
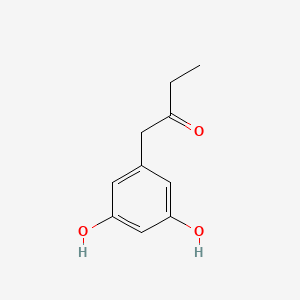
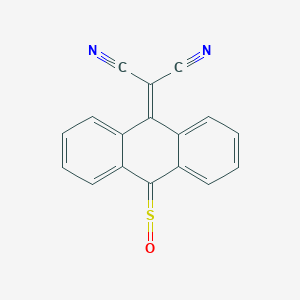

![Benzene, [(3-iodobutyl)thio]-](/img/structure/B12562806.png)
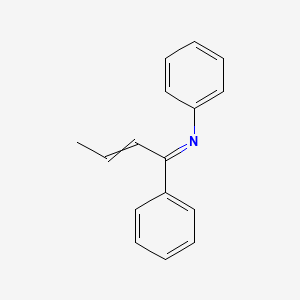
![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)
